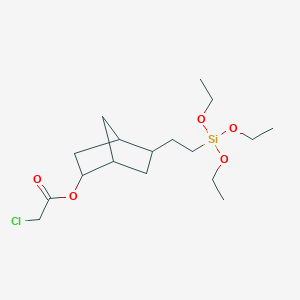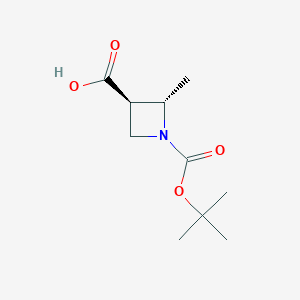
(2S)-N-Cbz-4-Aminobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-Cbz-4-Aminobutan-2-ol, also known as N-carbobenzoxy-4-amino-2-butanol, is an important organic compound used in various scientific and industrial applications. It is a chiral amine that is used as a building block for the synthesis of various compounds, including pharmaceuticals, and is also used as a catalyst for organic synthesis. It is a key component of the chiral pool of compounds used in the synthesis of pharmaceuticals, and is also used in the synthesis of other compounds, such as polymers and dyes.
Wirkmechanismus
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol acts as a chiral ligand in asymmetric catalysis, and as a catalyst in the synthesis of polymers and pharmaceuticals. In asymmetric catalysis, the chiral ligand binds to the substrate, allowing for the formation of a chiral product. In the synthesis of polymers and pharmaceuticals, the compound acts as a catalyst, allowing for the formation of the desired product.
Biochemical and Physiological Effects
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol this compound has not been studied in terms of its biochemical and physiological effects. As it is an organic compound, it is likely to be metabolized in the body, but the exact mechanism of action is unknown.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that the compound can be toxic, and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol. These include further research into its use as a chiral ligand in asymmetric catalysis, its use as a catalyst in the synthesis of polymers and pharmaceuticals, its biochemical and physiological effects, and its potential toxicity. Additionally, research into the use of (2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol as a reagent in organic synthesis, and its potential applications in other areas of science, such as materials science and biochemistry, should also be explored.
Synthesemethoden
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol can be synthesized by a number of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Curtius rearrangement. In the Williamson ether synthesis, an alkoxide is reacted with a haloalkane to form an ether. In the Mitsunobu reaction, an alcohol is reacted with an organophosphorous compound to form an ester. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an amide.
Wissenschaftliche Forschungsanwendungen
(2S)-N-Cbz-4-Aminobutan-2-olxy-4-amino-2-butanol (2S)-N-Cbz-4-Aminobutan-2-ol is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, and as a chiral ligand in asymmetric catalysis. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of dyes, and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
benzyl N-[(3S)-3-hydroxybutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUELNSZVJUDM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)










